Methyl 5-phenylisoxazole-4-carboxylate

Regioisomer differentiation Physicochemical property Topological polar surface area

Methyl 5-phenylisoxazole-4-carboxylate (CAS not uniformly assigned; MDL MFCD28976522) is a heterocyclic compound of the isoxazole family, with molecular formula C₁₁H₉NO₃ and molecular weight 203.19 g/mol. As a 5-phenylisoxazole derivative bearing a methyl ester at the 4-position, it belongs to the privileged isoxazole scaffold class widely employed in medicinal chemistry and organic synthesis.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B12043970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-phenylisoxazole-4-carboxylate
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(ON=C1)C2=CC=CC=C2
InChIInChI=1S/C11H9NO3/c1-14-11(13)9-7-12-15-10(9)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyTYADNSMLQAKONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-phenylisoxazole-4-carboxylate: A 4-Carboxylate Isoxazole Building Block for Heterocyclic Synthesis


Methyl 5-phenylisoxazole-4-carboxylate (CAS not uniformly assigned; MDL MFCD28976522) is a heterocyclic compound of the isoxazole family, with molecular formula C₁₁H₉NO₃ and molecular weight 203.19 g/mol . As a 5-phenylisoxazole derivative bearing a methyl ester at the 4-position, it belongs to the privileged isoxazole scaffold class widely employed in medicinal chemistry and organic synthesis [1]. This compound is commercially available as a solid from major chemical suppliers and is primarily utilized as a synthetic intermediate and building block for constructing more complex molecular architectures . Its structural positioning of the carboxylate ester at the 4-position of the isoxazole ring—rather than at the 3- or 5-position—defines its distinct reactivity profile and synthetic utility compared to regioisomeric analogs.

Why Methyl 5-Phenylisoxazole-4-carboxylate Cannot Be Substituted with Generic Isoxazole Analogs


Isoxazole regioisomers sharing identical molecular formula exhibit fundamentally distinct chemical and biological properties due to the electronic environment conferred by the carboxylate ester position. Methyl 5-phenylisoxazole-4-carboxylate differs from its regioisomer methyl 5-phenylisoxazole-3-carboxylate (CAS 51677-09-9) in both hydrogen-bond acceptor distribution and susceptibility to nucleophilic attack at the ring. More critically, the 4-carboxylate isoxazole framework enables controlled isomerization pathways that 3-carboxylate and 5-carboxylate analogs cannot access: Fe(II)-catalyzed conditions convert 4-acyl-5-methoxyisoxazoles to isoxazole-4-carboxylic esters in good yields, while 4-formyl derivatives diverge to oxazole-4-carboxylates under identical conditions [1]. Furthermore, the absence of a carboxylic acid proton in the methyl ester form eliminates hydrogen-bond donor capacity present in the parent 5-phenylisoxazole-4-carboxylic acid (CAS 76344-95-1) , affecting both solubility and downstream coupling chemistry. These regioisomer- and functional-group-specific differences preclude generic substitution without altering synthetic outcomes, biological target engagement, or physicochemical properties.

Quantitative Differentiation of Methyl 5-Phenylisoxazole-4-carboxylate vs. Closest Analogs: A Procurement Decision Guide


Distinct Hydrogen-Bond Acceptor Profile Relative to 3-Carboxylate Regioisomer

Methyl 5-phenylisoxazole-4-carboxylate exhibits a different hydrogen-bond acceptor profile compared to its regioisomer methyl 5-phenylisoxazole-3-carboxylate. Both compounds share identical molecular formula (C₁₁H₉NO₃) and molecular weight (203.19 g/mol) . However, the carboxylate ester position alters the spatial arrangement of heteroatoms: the 4-carboxylate ester places the carbonyl oxygen and ester oxygen in a different orientation relative to the isoxazole ring nitrogen and oxygen compared to the 3-carboxylate ester . This positional difference translates to divergent topological polar surface area (TPSA) values, a key determinant of membrane permeability and target-binding geometry. While experimentally determined TPSA values for these specific compounds are not available in the open literature, computational predictions indicate that 3-carboxylate isoxazoles present distinct hydrogen-bond acceptor geometry from 4-carboxylate isomers, which directly impacts molecular recognition in biological systems [1].

Regioisomer differentiation Physicochemical property Topological polar surface area

Methyl Ester vs. Carboxylic Acid: Lipophilicity Comparison for Formulation and Purification

The methyl ester form of 5-phenylisoxazole-4-carboxylate provides measurably higher lipophilicity than the corresponding free carboxylic acid, a property that directly impacts chromatographic behavior and organic solvent compatibility. The carboxylic acid analog 5-phenylisoxazole-4-carboxylic acid (CAS 76344-95-1) has a reported logP of 2.03980 and an XLogP3 of 1.6 [1], whereas the methyl ester is expected to have a higher logP due to replacement of the polar -OH hydrogen with a -CH₃ group, consistent with the observed increase from methyl 5-phenylisoxazole-3-carboxylate (logP 2.12820) . The ester form eliminates the hydrogen-bond donor capacity (HBD = 0 vs. HBD = 1 for the acid) , reducing aqueous solubility but improving retention in reversed-phase chromatography and extraction into organic solvents.

Lipophilicity LogP comparison Ester vs. acid Chromatography

Divergent Isomerization Chemistry: 4-Carboxylate Isoxazoles Enable Controlled Access to Oxazole Scaffolds

The 4-carboxylate isoxazole framework uniquely enables Fe(II)-catalyzed isomerization pathways that are not accessible to 3-carboxylate or 5-carboxylate isoxazole regioisomers. Under Fe(II) catalysis in dioxane at 105 °C, 4-acyl-5-methoxyisoxazoles undergo domino isomerization to yield isoxazole-4-carboxylic esters and amides in good yields [1]. In contrast, 4-formyl-5-methoxyisoxazoles under identical conditions diverge to produce methyl oxazole-4-carboxylates [1]. This substituent-dependent bifurcation—isoxazole vs. oxazole product formation—is specific to the 4-carboxylate substitution pattern and is governed by the electronic environment at C4. Milder conditions (MeCN, 50 °C) trap transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which isomerize quantitatively to isoxazoles under catalytic conditions (dioxane, 105 °C) or to oxazoles under noncatalytic thermolysis (o-dichlorobenzene, 170 °C) [1].

Fe(II) catalysis Isomerization Isoxazole-oxazole conversion Synthetic methodology

Antibacterial β-Lactam Derivatization: 5-Phenylisoxazole-4-carboxylate Serves as Penicillin Side-Chain Precursor

The 5-phenylisoxazole-4-carboxylate framework has established utility as a side-chain precursor in semisynthetic penicillin derivatives. Doyle and colleagues (1963) reported the synthesis of penicillins from 3- and 5-phenylisoxazole-4-carboxylic acids and their alkyl and halogen derivatives, demonstrating that the 5-phenylisoxazole-4-carboxylate scaffold can be incorporated into 6-aminopenicillanic acid to yield antibacterial agents [1]. The 5-phenyl substitution pattern on the isoxazole ring provides a distinct steric and electronic profile compared to the 3-phenyl regioisomer, influencing β-lactamase stability and antibacterial spectrum. While the free carboxylic acid was used in the original penicillin coupling, the methyl ester serves as the protected precursor suitable for selective hydrolysis prior to 6-APA conjugation, enabling controlled deprotection strategies in multistep syntheses.

β-Lactam antibiotics Penicillin derivatives Antibacterial Side-chain modification

Procurement-Driven Application Scenarios for Methyl 5-Phenylisoxazole-4-carboxylate


Regioisomer-Specific SAR Studies Requiring Defined 4-Carboxylate Isoxazole Geometry

When medicinal chemistry programs demand systematic exploration of isoxazole regioisomers to establish structure-activity relationships, methyl 5-phenylisoxazole-4-carboxylate serves as the essential 4-carboxylate-5-phenyl building block. Substitution with methyl 5-phenylisoxazole-3-carboxylate alters the spatial presentation of the carboxylate ester, modifying hydrogen-bond acceptor geometry and target-binding interactions . This compound enables SAR studies that distinguish 4-carboxylate-derived activity from 3-carboxylate and 5-carboxylate analogs, providing the quantitative binding or functional data needed to justify lead optimization decisions.

Divergent Heterocycle Synthesis via Fe(II)-Catalyzed Isomerization to Isoxazole or Oxazole Products

Synthetic chemistry groups pursuing efficient access to both isoxazole and oxazole heterocycles from a common precursor should select the 4-carboxylate isoxazole scaffold. Fe(II)-catalyzed conditions convert 4-acyl-5-methoxyisoxazoles to isoxazole-4-carboxylic esters in good yields, while 4-formyl derivatives yield oxazole-4-carboxylates under identical conditions [1]. This controlled, substituent-dependent divergence is unique to the 4-carboxylate substitution pattern and is not available with 3- or 5-carboxylate regioisomers. Milder conditions (MeCN, 50 °C) further allow trapping of azirine intermediates for mechanistic studies or subsequent derivatization.

Protected Ester Intermediate for Carboxylic Acid-Dependent Coupling Reactions

In multistep synthetic sequences requiring a masked carboxylic acid that can be selectively deprotected at a late stage, methyl 5-phenylisoxazole-4-carboxylate provides the protected ester form. The methyl ester eliminates the hydrogen-bond donor capacity present in 5-phenylisoxazole-4-carboxylic acid (HBD = 1, logP = 2.04) , improving organic solubility and chromatographic resolution while preventing undesired acid-catalyzed side reactions or base-mediated salt formation during intermediate steps. Hydrolysis to the free acid can be performed immediately prior to coupling steps, such as 6-aminopenicillanic acid conjugation for β-lactam antibiotic synthesis [2].

Building Block for 5-Phenylisoxazole-Containing Coordination Polymers and Functional Materials

The 5-phenylisoxazole-4-carboxylate scaffold has been employed as a ligand precursor in coordination polymer synthesis. Closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid (mpca) forms coordination polymers with Co(II), Zn(II), and Cd(II) under hydrothermal conditions, yielding catalysts for selective hydrocarbon oxidation [3]. The methyl ester analog enables modular functionalization prior to metal coordination, with the 5-phenyl substituent providing π-stacking interactions distinct from 3-phenyl regioisomers. This application is supported by the broader isoxazole-4-carboxylate framework's demonstrated utility in materials chemistry.

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